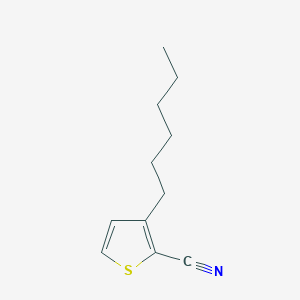
3-Hexylthiophene-2-carbonitrile
Cat. No. B8653513
Key on ui cas rn:
848006-26-8
M. Wt: 193.31 g/mol
InChI Key: YJDSOGDLWDZSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673183B2
Procedure details


To a solution of 3-hexylthiophene-2-carboxaldehyde (7.8 g, 40 mmol) in pyridine/ethanol (60 mL, 1/1, v/v) was added hydroxylamine hydrochloride salt (4.2 g, 60 mmol). The solution was stirred with refluxing at 80° C. overnight. After cooling, the solution was rotary evaporated to remove the solvent. The residue was taken up with chloroform (100 mL) and the resulting solution was washed twice with distilled water (50 mL), dried over anhydrous magnesium sulfate, and rotary evaporated to remove the solvent. The viscous liquid residue was then dissolved in acetic anhydride (30 mL) containing 0.2 g of potassium acetate, and the resulting mixture was refluxed at 140° C. for 3 h. After cooling down to room temperature, the solution was poured into 100 mL H2O and extracted three times with hexanes (50 mL). The organic extracts were combined and washed until neutral, dried over anhydrous magnesium sulfate, and rotary evaporated to remove the solvent. The yellow liquid residue was subjected to silica-gel column chromatography (EtOAc/Hex=8/92, v/v, Rf=0.4) to yield a light yellow liquid product (5.0 g, 65% yield). 1H NMR (400 MHz, acetone-d6) δ (ppm): 7.85 (d, 1H, J=5.2 Hz); 7.19 (d, 1H, J=5.2 Hz); 2.80 (t, 2H, J=7.8 Hz); 1.68 (m, 2H); 1.28-1.38 (m, 6 H); 0.88 (m, 3H).


Name
pyridine ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Name
Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:11]=[CH:10][S:9][C:8]=1[CH:12]=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl.[NH2:15]O>N1C=CC=CC=1.C(O)C>[C:12]([C:8]1[S:9][CH:10]=[CH:11][C:7]=1[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])#[N:15] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)C1=C(SC=C1)C=O
|
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
pyridine ethanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1.C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was rotary evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting solution was washed twice with distilled water (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rotary evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The viscous liquid residue was then dissolved in acetic anhydride (30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing 0.2 g of potassium acetate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was refluxed at 140° C. for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling down to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution was poured into 100 mL H2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with hexanes (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed until neutral,
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rotary evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1SC=CC1CCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
